molecular formula C17H14BrN3O2S B15098377 5-bromo-N-[(2E)-4-(4-ethoxyphenyl)-1,3-thiazol-2(3H)-ylidene]pyridine-3-carboxamide

5-bromo-N-[(2E)-4-(4-ethoxyphenyl)-1,3-thiazol-2(3H)-ylidene]pyridine-3-carboxamide

Cat. No.: B15098377
M. Wt: 404.3 g/mol
InChI Key: BRMFENKFUIWARR-UHFFFAOYSA-N
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Description

5-bromo-N-[(2E)-4-(4-ethoxyphenyl)-1,3-thiazol-2(3H)-ylidene]pyridine-3-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a bromine atom, an ethoxyphenyl group, and a thiazole ring, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-[(2E)-4-(4-ethoxyphenyl)-1,3-thiazol-2(3H)-ylidene]pyridine-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 5-bromo-2-chlorobenzoic acid with phenetole to form (5-bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone . This intermediate is then subjected to further reactions to introduce the thiazole ring and the pyridine carboxamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of high-yield reactions, efficient purification techniques, and cost-effective reagents to ensure the process is economically viable.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-[(2E)-4-(4-ethoxyphenyl)-1,3-thiazol-2(3H)-ylidene]pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to remove oxygen atoms or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while substitution could introduce new aromatic rings or alkyl groups.

Scientific Research Applications

5-bromo-N-[(2E)-4-(4-ethoxyphenyl)-1,3-thiazol-2(3H)-ylidene]pyridine-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-bromo-N-[(2E)-4-(4-ethoxyphenyl)-1,3-thiazol-2(3H)-ylidene]pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-bromo-N-[(2E)-4-(4-ethoxyphenyl)-1,3-thiazol-2(3H)-ylidene]pyridine-3-carboxamide stands out due to its combination of a bromine atom, an ethoxyphenyl group, and a thiazole ring, which confer unique chemical and biological properties not found in other similar compounds.

Properties

Molecular Formula

C17H14BrN3O2S

Molecular Weight

404.3 g/mol

IUPAC Name

5-bromo-N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]pyridine-3-carboxamide

InChI

InChI=1S/C17H14BrN3O2S/c1-2-23-14-5-3-11(4-6-14)15-10-24-17(20-15)21-16(22)12-7-13(18)9-19-8-12/h3-10H,2H2,1H3,(H,20,21,22)

InChI Key

BRMFENKFUIWARR-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC(=CN=C3)Br

Origin of Product

United States

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